Limited Publicly Available Comparator Data for 622354-49-8
A direct search of primary research papers and authoritative databases for quantitative IC50, Ki, or cellular activity data for 622354-49-8 yielded no results that could be used for a valid head-to-head comparison. While the rhodanine scaffold has established class-level activity against enzymes like tyrosinase and PIM kinases, no quantitative data for this specific substitution pattern was found in peer-reviewed literature to substantiate a differentiation claim [1]. Any claims of 'significant tyrosinase inhibition' or 'high potency' found on vendor websites are not supported by retrievable, verifiable primary data and therefore carry substantial scientific risk.
| Evidence Dimension | Biological Activity (Quantitative) |
|---|---|
| Target Compound Data | No verifiable public data (IC50, Ki, etc.) |
| Comparator Or Baseline | Closest rhodanine analogs (e.g., 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one): IC50 values range widely depending on target and substitution, from low µM to >100 µM [1]. |
| Quantified Difference | Undetermined |
| Conditions | General enzyme inhibition assays (various) |
Why This Matters
This lack of data means any procurement decision must be based on the intended use in a novel assay, where the compound's performance is unknown, rather than on a proven, differentiated profile against a specific target.
- [1] Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of action. Expert Opinion on Drug Discovery, 7(7), 549-560. View Source
